Cyanazine acid

Descripción general

Descripción

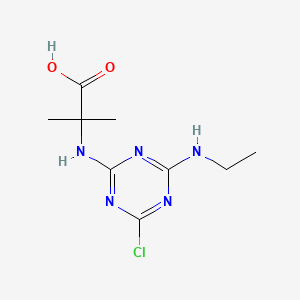

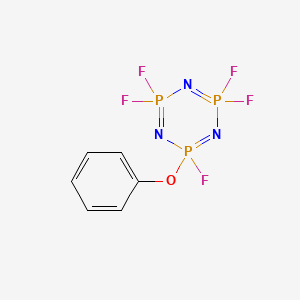

Cyanazine is a herbicide that belongs to the group of triazines . It is used to control broadleaf grass and weeds in crops . The molecular formula for this compound is C9H13ClN6 .

Synthesis Analysis

Cyanazine can be synthesized using molecular imprinting technology (MIT). In one study, a molecularly imprinted polymer (MIP) was prepared by precipitation polymerization using Cyanazine as a template molecule, methacrylic acid (MAA), acrylamide (AAm) and 4-vinylpyridine (4VP) as functional monomers, and ethylene glycol dimethacrylate (EGDMA) as a cross-linker .Molecular Structure Analysis

Cyanazine is the common name for 2-chloro-4-(1-cyano-1-methylethyl-amino)-6-ethylamine-1,3,5-triazine . It is a white or colourless crystalline solid .Chemical Reactions Analysis

Microbial species metabolize s-triazine herbicides through enzyme-catalyzed reactions. The hydrolytic remediation of substituents on the s-triazine ring is catalyzed by enzymes from the amidohydrolase superfamily, generating a cyanuric acid metabolite. Further, the hydrolytic reaction converts cyanuric acid into ammonia and carbon dioxide .Physical And Chemical Properties Analysis

Cyanazine is a white or colourless crystalline solid . Due to its poor water solubility, it is usually dissolved in organic reagents when used . The water solubility of Cyanazine can be increased by forming a Cyanazine/hydroxypropyl beta-cyclodextrin (HPβCD) inclusion complex .Aplicaciones Científicas De Investigación

- Cyanazine can be employed for the removal of broadleaf weeds and grasses in agricultural crops. However, its extensive usage contributes to environmental pollution. Researchers have explored its potential in water treatment by developing highly sensitive colorimetric and fluorescent sensors. For instance, a study utilized gold nanoparticles (AuNPs) and CdTe quantum dots (QDs) to detect cyanazine residues. The inner filter effect (IFE) of AuNPs on CdTe QDs allows for ultra-sensitive detection, with a detection limit lower than safety requirements.

- MIPs are synthetic materials designed to selectively recognize specific molecules. Researchers have synthesized MIPs for the removal of cyanazine from water sources. These polymers exhibit high affinity for cyanazine, aiding in its efficient removal and environmental protection .

- Cyanazine is used to control grass weeds and broadleaf weeds in crops such as corn, peas, and broad beans. Its selective action makes it valuable for crop protection. However, its poor water solubility necessitates organic solvent use, leading to environmental concerns .

Environmental Remediation and Water Treatment

Molecularly Imprinted Polymers (MIPs)

Selective Systemic Herbicide in Agriculture

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Cyanazine acid, also known as Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of Cyanazine is photosynthesis, specifically on the reducing side of photosystem II . By inhibiting photosynthesis, Cyanazine effectively controls the growth of unwanted vegetation, including various types of weeds, grasses, and woody plants .

Mode of Action

Cyanazine interacts with its targets by inhibiting the photosynthetic process. It binds to the D1 protein in photosystem II, preventing the normal flow of electrons from water to plastoquinone . This disruption of electron flow inhibits the synthesis of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by Cyanazine is photosynthesis. By inhibiting photosystem II, Cyanazine disrupts the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, which are crucial for the light-independent reactions (Calvin cycle) where carbon dioxide is fixed into glucose . The overall effect is a reduction in the plant’s ability to produce energy and biomass, leading to its death .

Pharmacokinetics

Cyanazine is moderately soluble in water and many organic solvents, and it is relatively volatile . Cyanazine is quickly absorbed in the intestines in animal models . The degradation of the absorbed Cyanazine involves de-alkylation and conjugation with glutathione, resulting in different metabolites .

Result of Action

The molecular effect of Cyanazine’s action is the disruption of the photosynthetic process, leading to energy deprivation in the plant cells . On a cellular level, this results in the cessation of growth and eventually death of the plant cells . The overall effect is the death of the plant, making Cyanazine an effective herbicide for controlling unwanted vegetation .

Action Environment

The efficacy and stability of Cyanazine can be influenced by various environmental factors. It is stable to heat, light, and hydrolysis, and also stable to UV irradiation under practical conditions . Cyanazine can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides . Therefore, the environmental conditions can significantly impact the effectiveness and stability of Cyanazine.

Propiedades

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJTMNAAMADHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957855 | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanazine acid | |

CAS RN |

36576-43-9 | |

| Record name | Cyanazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

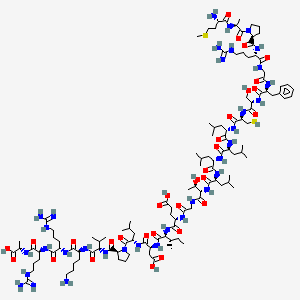

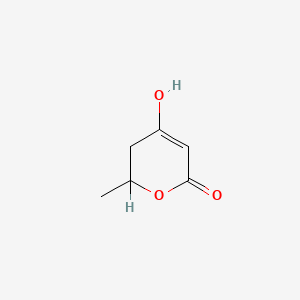

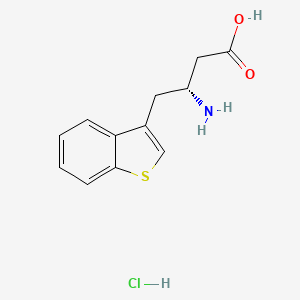

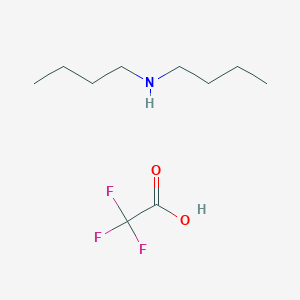

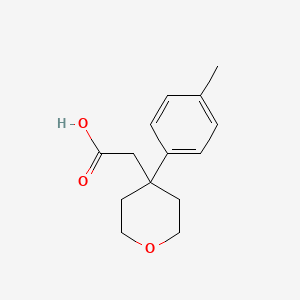

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)